

# Application Notes & Protocols for the Quantification of Azelaic Acid in Biological Samples

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## Compound of Interest

Compound Name: *Azelaic acid-d14*

Cat. No.: *B585296*

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This document provides detailed application notes and protocols for the quantitative analysis of azelaic acid in biological samples, such as plasma and serum, utilizing a stable isotope-labeled internal standard, **Azelaic acid-d14**, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Introduction

Azelaic acid is a naturally occurring dicarboxylic acid found in various grains and is also produced endogenously. It is utilized in dermatology for its anti-inflammatory and antimicrobial properties in the treatment of skin conditions like acne and rosacea. Accurate quantification of azelaic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological roles. The use of a stable isotope-labeled internal standard, **Azelaic acid-d14**, is the gold standard for LC-MS/MS quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

## Quantitative Data Summary

The following tables summarize the typical validation parameters for a robust LC-MS/MS method for the quantification of azelaic acid.

Table 1: Calibration Curve and Linearity

Parameter	Value
Calibration Range	5 - 1000 ng/mL
Regression Equation	$y = mx + c$
Correlation Coefficient ( $r^2$ )	$\geq 0.995$
Weighting	$1/x^2$

Table 2: Precision and Accuracy

Quality Control (QC) Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ)	5	$\leq 15\%$	$\leq 15\%$	85 - 115%
Low QC (LQC)	15	$\leq 10\%$	$\leq 10\%$	90 - 110%
Medium QC (MQC)	150	$\leq 10\%$	$\leq 10\%$	90 - 110%
High QC (HQC)	800	$\leq 10\%$	$\leq 10\%$	90 - 110%

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Azelaic Acid	85 - 95%	90 - 110%
Azelaic acid-d14	85 - 95%	90 - 110%

Table 4: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

Parameter	Value (ng/mL)
Limit of Detection (LOD)	1.5
Lower Limit of Quantification (LLOQ)	5.0

## Experimental Protocols

A detailed methodology for the quantification of azelaic acid in human plasma is provided below.

## Materials and Reagents

- Azelaic acid ( $\geq 98\%$  purity)
- **Azelaic acid-d14** ( $\geq 98\%$  purity, 98% deuterium enrichment)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid ( $\geq 98\%$ )
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Microcentrifuge tubes
- Autosampler vials

## Instrumentation

- A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
- A C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).

## Stock and Working Solutions Preparation

- Primary Stock Solutions (1 mg/mL):
  - Accurately weigh and dissolve azelaic acid and **Azelaic acid-d14** in methanol to prepare individual stock solutions of 1 mg/mL.

- Working Standard Solutions:
  - Prepare a series of working standard solutions of azelaic acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
- Internal Standard (IS) Working Solution (100 ng/mL):
  - Dilute the **Azelaic acid-d14** primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

## Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of azelaic acid from plasma or serum.

- Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
- Pipette 50 µL of the appropriate matrix (blank plasma for standards and QCs, or sample plasma) into the corresponding tubes.
- Add 10 µL of the IS working solution (100 ng/mL **Azelaic acid-d14**) to all tubes except for the blank matrix samples.
- For calibration standards and QCs, add 10 µL of the respective azelaic acid working standard solution. For unknown samples, add 10 µL of 50:50 methanol:water.
- Vortex mix all tubes for 10 seconds.
- Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
- Vortex mix vigorously for 30 seconds.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to clean autosampler vials.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

## LC-MS/MS Conditions

### Liquid Chromatography

- Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: Linear gradient to 95% B
  - 2.5-3.5 min: Hold at 95% B
  - 3.5-3.6 min: Return to 10% B
  - 3.6-5.0 min: Re-equilibration at 10% B
- Column Temperature: 40°C
- Injection Volume: 5  $\mu$ L

### Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Azelaic acid	187.1	125.1	-15
Azelaic acid-d14	201.2	135.1	-15

Note: Collision energies should be optimized for the specific instrument used.

## Visualizations

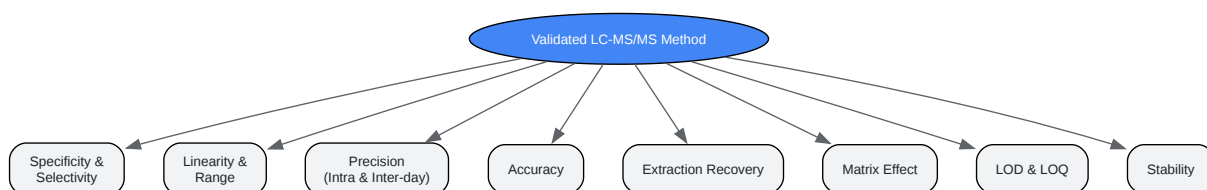
### Experimental Workflow



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Caption: Overview of the sample preparation and analysis workflow.

### Logical Relationship of Method Validation



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Caption: Key parameters for bioanalytical method validation.

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